molecular formula C21H17ClFN3O3S2 B12521522 N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide

N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide

Cat. No.: B12521522
M. Wt: 478.0 g/mol
InChI Key: PJOHBCIGDMAFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide is a benzamide derivative characterized by a thiourea (carbamothioyl) group, a sulfamoyl moiety linked to a 3-chlorophenyl ring, and a 4-fluorobenzamide core. The 4-fluorobenzamide moiety is common in drug design due to its metabolic stability and ability to modulate electronic properties, while the sulfamoyl group may enhance solubility and target binding through hydrogen bonding interactions .

Properties

Molecular Formula

C21H17ClFN3O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

N-[[5-[(3-chlorophenyl)sulfamoyl]-2-methylphenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C21H17ClFN3O3S2/c1-13-5-10-18(31(28,29)26-17-4-2-3-15(22)11-17)12-19(13)24-21(30)25-20(27)14-6-8-16(23)9-7-14/h2-12,26H,1H3,(H2,24,25,27,30)

InChI Key

PJOHBCIGDMAFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the starting materials undergo a series of transformations to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (chlorine, bromine), nucleophiles (amines, thiols), and oxidizing/reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific pH levels, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that compounds similar to N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide exhibit significant antitumor properties. For instance, studies on benzamide derivatives have shown their effectiveness as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumorigenesis . The specific compound discussed may also share these properties, making it a candidate for further investigation in oncology.

2. Antimicrobial Properties

The sulfamoyl group in the compound suggests potential antimicrobial activity. Sulfonamide derivatives have been extensively studied for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. This mechanism could be relevant for this compound, positioning it as a candidate for developing new antimicrobial agents .

Case Studies

Case Study 1: RET Kinase Inhibition

A study evaluated the potency of various benzamide derivatives, including those with structural similarities to this compound, against RET kinase. The results indicated that certain modifications in the benzamide structure significantly enhanced inhibitory activity, leading to reduced cell proliferation in RET-driven tumors . This highlights the therapeutic potential of modifying existing compounds to improve efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a series of sulfamoyl-containing compounds and tested their antimicrobial properties against various pathogens. Compounds exhibiting structural features akin to this compound demonstrated promising results, inhibiting growth at low concentrations. This suggests that further development of this compound could lead to effective new antibiotics .

Mechanism of Action

The mechanism of action of N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally related compounds:

Compound Key Structural Features Biological Relevance References
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide Thiourea, sulfamoyl (3-chlorophenyl), 4-fluorobenzamide, methylphenyl Hypothesized anticancer activity via thiourea-mediated metal chelation and sulfamoyl interactions.
N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) Thiourea, 4-chlorophenyl, 4-fluorobenzamide Demonstrated anticancer activity against PC3 (prostate) and HepG2 (liver) cancer cells.
N-{5-[ethyl(2-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide Thiadiazole ring, ethyl/methylphenyl sulfamoyl, 4-fluorobenzamide Structural diversity suggests potential kinase inhibition or protease modulation.
N-(4-carbamothioylphenyl)-5-chloro-2-fluorobenzamide Thiourea, 5-chloro-2-fluorobenzamide, carbamothioylphenyl Simpler scaffold; may lack the sulfamoyl group’s solubility advantages.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Cyano-hydroxybutenamido, isopropoxy, multiple halogens Likely targets inflammatory pathways (teriflunomide analogs).

Key Structural and Functional Insights

Thiourea vs. Sulfamoyl Groups: The thiourea group in L1 () facilitates metal coordination (e.g., Cu(II), Pt(IV)), enhancing anticancer activity. In contrast, the sulfamoyl group in the target compound may improve solubility and enzyme binding, as seen in sulfonamide-based drugs .

Halogen Effects :

  • Fluorine at the benzamide’s para position (common in all compounds) enhances metabolic stability and electron-withdrawing effects, stabilizing the amide bond .
  • Chlorine at the 3-position (target compound) vs. 4-position (L1) may alter steric interactions with biological targets, affecting potency .

Heterocyclic Additions :

  • The thiadiazole-containing analog () introduces a rigid heterocycle, which could restrict conformational flexibility and improve target specificity compared to the target compound’s flexible sulfamoyl linkage .

Biological Activity

N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide is a complex compound with potential biological activity, particularly in the context of cancer therapeutics. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H18ClN3O2S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a sulfamoyl group, which is known for its role in enhancing the bioactivity of various pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with tumor growth, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce programmed cell death in cancer cells by modulating apoptotic pathways .
  • Cell Proliferation Inhibition : Preliminary data indicate that this compound can significantly reduce cell proliferation in various cancer cell lines, showcasing its potential as an antitumor agent .

Biological Activity Studies

A series of studies have evaluated the biological activity of related benzamide derivatives, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Benzamide RibosideCCRF-CEM/R5.0DHFR Inhibition
4-Chloro-benzamide DerivativesMCF-7 (Breast Cancer)10.0Apoptosis Induction
N-(4,4'-Dibromo-biphenyl)benzamideA549 (Lung Cancer)8.0Cell Cycle Arrest

Case Studies

  • Antitumor Efficacy : In a clinical setting, compounds similar to this compound were administered to patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved survival rates in a subset of patients .
  • Mechanistic Insights : Research has demonstrated that the compound's structural characteristics allow it to effectively bind to target proteins involved in cancer cell signaling pathways, leading to decreased cellular proliferation and enhanced apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.